molecular formula C16H12Br2O2 B1595156 1,2-Dibenzoyl-1,2-dibromoethane CAS No. 22867-05-6

1,2-Dibenzoyl-1,2-dibromoethane

Cat. No.: B1595156
CAS No.: 22867-05-6
M. Wt: 396.07 g/mol
InChI Key: BTCCTQSIHBZYIV-UHFFFAOYSA-N
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Description

Significance of 1,2-Dibromoalkanes as Synthetic Intermediates

1,2-Dibromoalkanes, also known as vicinal dibromides, are organic compounds containing two bromine atoms on adjacent carbon atoms. fiveable.me They are highly valuable as synthetic intermediates in a wide array of organic transformations. fiveable.me Their utility stems from the reactivity of the carbon-bromine bonds, which can undergo various reactions to introduce new functional groups and build more complex molecular architectures.

One of the most common methods for preparing vicinal dibromides is the halogenation of alkenes, where a molecule of bromine adds across the carbon-carbon double bond. fiveable.me This reaction is often stereospecific, influencing the spatial arrangement of the resulting dibromide. fiveable.me

The synthetic potential of 1,2-dibromoalkanes is vast. They are key precursors in the synthesis of alkynes through double dehydrohalogenation reactions, where treatment with a strong base eliminates two molecules of hydrogen bromide to form a carbon-carbon triple bond. libretexts.orglibretexts.org They can also undergo dehalogenation to regenerate the corresponding alkene, a reaction useful for purification or structural confirmation. libretexts.orgyoutube.com Furthermore, the bromine atoms can be substituted by other nucleophiles, opening pathways to a diverse range of difunctionalized alkanes.

Overview of Benzoyl-Substituted Ethane (B1197151) Derivatives in Chemical Research

Benzoyl-substituted ethane derivatives are a class of organic compounds characterized by the presence of one or more benzoyl groups attached to an ethane backbone. The benzoyl group, with its phenyl ring and carbonyl functionality, imparts unique electronic and steric properties to the molecule, influencing its reactivity and potential applications.

These derivatives are of significant interest in various areas of chemical research. The carbonyl group can participate in a range of nucleophilic addition and condensation reactions, while the phenyl ring can be modified through electrophilic aromatic substitution. The presence of the benzoyl moiety can also influence the acidity of adjacent protons and the stability of reaction intermediates.

Research has explored benzoyl-substituted compounds for their potential in medicinal chemistry, with some derivatives exhibiting biological activities. researchgate.netnih.govnih.gov They also serve as building blocks in the synthesis of more complex organic molecules, including polymers and materials with specific optical or electronic properties.

Historical Context of Vicinal Dibromo-1,2-dibenzoylethane Research

The investigation of vicinal dibromo compounds dates back to the early days of organic chemistry, with the fundamental reactions of halogen addition to alkenes being well-established. The specific compound, 1,2-dibenzoyl-1,2-dibromoethane, is a derivative of this class. A common synthetic route to this compound involves the bromination of trans-1,2-dibenzoylethylene (B146848). chemicalbook.com This reaction, where bromine is added across the double bond, is a classic example of electrophilic addition.

Early research likely focused on the fundamental characterization of this compound and its basic reactivity. The presence of two bulky benzoyl groups and two bromine atoms on adjacent carbons creates a sterically hindered and electronically complex molecule, which would have been of interest for understanding the interplay of these functional groups.

Rationale for Comprehensive Investigation of this compound

A comprehensive investigation into this compound is warranted due to its unique structural features and the potential for novel reactivity. The combination of two chiral centers, each bearing a bromine atom and a benzoyl group, suggests the existence of stereoisomers with distinct properties. Understanding the synthesis and stereochemical outcome of its formation is a fundamental aspect of its chemistry.

Furthermore, the reactivity of this compound is of significant interest. The interplay between the two electron-withdrawing benzoyl groups and the two leaving groups (bromine atoms) could lead to interesting and potentially useful chemical transformations. For instance, dehydrobromination or dehalogenation reactions could lead to the formation of highly conjugated systems. The potential for this molecule to serve as a precursor to other complex and potentially valuable organic structures provides a strong rationale for its detailed study.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dibromo-1,4-diphenylbutane-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Br2O2/c17-13(15(19)11-7-3-1-4-8-11)14(18)16(20)12-9-5-2-6-10-12/h1-10,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTCCTQSIHBZYIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(C(C(=O)C2=CC=CC=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30945551
Record name 2,3-Dibromo-1,4-diphenylbutane-1,4-dione
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Molecular Weight

396.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22867-05-6
Record name NSC105646
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-Dibromo-1,4-diphenylbutane-1,4-dione
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URL https://comptox.epa.gov/dashboard/DTXSID30945551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1,2 Dibenzoyl 1,2 Dibromoethane and Its Stereoisomers

Direct Bromination of 1,2-Dibenzoylethylene

The most common and direct method for preparing 1,2-Dibenzoyl-1,2-dibromoethane is the bromination of trans-1,2-dibenzoylethylene (B146848). chemicalbook.com This reaction typically involves treating the starting alkene with elemental bromine. chemicalbook.commasterorganicchemistry.com The addition of bromine across the double bond leads to the formation of the desired vicinal dibromide. masterorganicchemistry.com

Electrophilic Addition Mechanisms in Bromination Reactions

The bromination of an alkene like 1,2-dibenzoylethylene proceeds via an electrophilic addition mechanism. The electron-rich double bond of the alkene attacks the bromine molecule, which can be polarized. libretexts.org This initial attack leads to the formation of a cyclic bromonium ion intermediate, where the bromine atom is bonded to both carbons of the original double bond. masterorganicchemistry.comlibretexts.org The reaction is then completed by the attack of a bromide ion on one of the carbon atoms of the bromonium ion, from the side opposite to the bromine bridge. masterorganicchemistry.comlibretexts.org This "anti-addition" is a key feature of this mechanism and dictates the stereochemical outcome of the reaction. masterorganicchemistry.com

Influence of Reaction Conditions on Isomer Distribution

The distribution of stereoisomers of this compound is highly dependent on the reaction conditions. One documented synthesis involves reacting trans-1,2-dibenzoylethylene with bromine in acetic acid at ambient temperature for one hour, resulting in a 100% yield of this compound. chemicalbook.com The specific stereochemistry of the product (e.g., meso or a racemic mixture of enantiomers) is a direct consequence of the starting alkene's geometry and the "anti-addition" mechanism. For instance, the bromination of trans-stilbene, a structurally similar compound, results in the formation of the meso-1,2-dibromo-1,2-diphenylethane. youtube.com

The choice of solvent and brominating agent can also influence the reaction. While solvents like carbon tetrachloride (CCl4) are often used and are generally considered inert in these reactions, the use of water or alcohols as solvents can lead to the formation of halohydrins as byproducts. masterorganicchemistry.com The use of "dark" conditions is sometimes specified to prevent the initiation of radical bromination pathways. masterorganicchemistry.com

Regioselective and Stereoselective Bromination Strategies

For alkenes in general, various strategies have been developed to achieve high regioselectivity and stereoselectivity in bromination reactions. rsc.org While 1,2-dibenzoylethylene is a symmetrical molecule, making regioselectivity a non-issue, the principles of stereoselective control are highly relevant.

Alternative brominating agents can offer milder or more selective reaction conditions. commonorganicchemistry.com For instance, N-bromosuccinimide (NBS) is a common reagent for various bromination reactions. commonorganicchemistry.com Mixtures of sodium bromide (NaBr) and sodium bromate (B103136) (NaBrO3) in an aqueous acidic medium provide a stable and non-hazardous alternative to liquid bromine for the stereoselective bromination of alkenes. rsc.org Other reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) have also been used for the direct dibromination of alkenes with high diastereoselectivity. organic-chemistry.org

The table below summarizes some research findings on the bromination of alkenes, which are applicable to the synthesis of this compound.

Reagent(s)SubstrateSolventConditionsOutcome
Bromine (Br₂)trans-1,2-DibenzoylethyleneAcetic AcidAmbient temperature, 1 hour100% yield of this compound chemicalbook.com
N-Bromosuccinimide (NBS), Lithium Bromide (LiBr)AlkenesTetrahydrofuran (B95107) (THF)Room temperatureGood to excellent yields of dibrominated products organic-chemistry.org
Sodium Bromide (NaBr), Sodium Bromate (NaBrO₃)AlkenesAqueous acidic mediumAmbient conditionsHighly stereoselective bromination rsc.org
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)AlkenesNot specifiedMild conditionsGood to excellent yields with exclusive diastereoselectivity organic-chemistry.org

Synthesis via Functional Group Interconversion on Related Benzoyl-Substituted Scaffolds

While direct bromination of the corresponding alkene is the primary route, the synthesis of this compound could theoretically be approached through functional group interconversion (FGI) from other benzoyl-substituted molecules. vanderbilt.edu FGI encompasses a broad range of transformations that convert one functional group into another. ucd.ieorganic-chemistry.orgorganic-chemistry.org For instance, a diol precursor could potentially be converted to the dibromide, although this is a less direct approach. The conversion of alcohols to alkyl halides is a fundamental FGI reaction, often achieved using reagents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). vanderbilt.edu

Exploration of Catalytic and Non-Catalytic Synthetic Routes

The direct bromination of 1,2-dibenzoylethylene with elemental bromine is typically a non-catalytic process. chemicalbook.com However, the field of organic synthesis has seen the development of various catalytic systems for bromination reactions to enhance efficiency, selectivity, and safety. researchgate.net For example, certain palladium complexes have been used as catalysts in cross-coupling reactions involving organoboron compounds, which can be synthesized via catalytic enantioselective methods. mdpi.comnih.govresearchgate.net While not directly applied to the synthesis of this compound in the reviewed literature, these catalytic approaches represent potential avenues for future synthetic exploration.

Novel catalysts, such as N-bromo sulfonamides, have been developed and utilized for various organic transformations, showcasing the ongoing research into new catalytic systems. researchgate.net

Mechanistic Studies of this compound Formation

The formation of this compound from 1,2-dibenzoylethylene follows a well-established mechanism for the electrophilic addition of halogens to alkenes. libretexts.org The key steps are:

Electrophilic Attack: The π bond of the alkene acts as a nucleophile, attacking the bromine molecule. This induces a dipole in the Br-Br bond, leading to the formation of a cyclic bromonium ion intermediate and a bromide ion. libretexts.org

Nucleophilic Attack: The bromide ion then acts as a nucleophile, attacking one of the carbons of the bromonium ion. libretexts.org This attack occurs from the side opposite to the bromonium ion bridge, resulting in an anti-addition of the two bromine atoms across the original double bond. masterorganicchemistry.com

This anti-addition mechanism is crucial in determining the stereochemistry of the final product. Starting with trans-1,2-dibenzoylethylene, this mechanism leads to the formation of a specific stereoisomer of this compound.

Stereochemistry and Conformational Analysis of 1,2 Dibenzoyl 1,2 Dibromoethane

Cis and Trans Isomer Characterization and Isolation

The characterization of cis and trans isomers of 1,2-Dibenzoyl-1,2-dibromoethane is fundamentally linked to its synthesis. The common route to this compound involves the bromination of trans-1,2-dibenzoylethylene (B146848). The mechanism of bromine addition to alkenes is well-established to proceed through a bromonium ion intermediate, which typically results in anti-addition of the two bromine atoms. youtube.com

When trans-1,2-dibenzoylethylene undergoes bromination, the anti-addition of bromine is expected to yield the meso-isomer of this compound. In this isomer, the two benzoyl groups are on opposite sides of the molecule when viewed in a Fischer projection, and the molecule possesses a center of inversion, rendering it achiral. Conversely, the bromination of cis-1,2-dibenzoylethylene (B14747115) would be expected to produce the racemic mixture of the d- and l-enantiomers (a dl-pair).

The isolation of these isomers can be achieved through fractional crystallization, exploiting the different solubility properties of the meso compound and the racemic mixture. The distinct symmetries of the isomers lead to different packing efficiencies in the crystal lattice, which in turn affects their melting points and solubilities in various solvents. For the closely related compound, 1,2-dibromo-1,2-diphenylethane (B1143902), the meso and dl-isomers have been successfully separated and characterized, with the meso form exhibiting a significantly higher melting point (240-242 °C) compared to the dl-racemate (100-102 °C). rsc.org A similar trend would be anticipated for the benzoyl derivative.

Table 1: Expected Stereoisomers from the Bromination of 1,2-Dibenzoylethylene

Starting MaterialBromination ProductExpected Stereochemistry
trans-1,2-Dibenzoylethylenemeso-1,2-Dibenzoyl-1,2-dibromoethaneAnti-addition
cis-1,2-Dibenzoylethylenedl-1,2-Dibenzoyl-1,2-dibromoethaneSyn-addition

Stereochemical Purity Determination Methodologies

The determination of stereochemical purity for the isomers of this compound relies on spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between diastereomers. The meso and dl isomers of this compound are diastereomers and are expected to have distinct NMR spectra.

¹H NMR: The chemical shifts of the methine protons (CH-Br) and the coupling constants between them will differ for the meso and dl forms due to their different spatial relationships. For the analogous meso-1,2-dibromo-1,2-diphenylethane, the two equivalent methine protons appear as a singlet at 5.50 ppm in CDCl₃. rsc.org The dl-isomer, with its two enantiotopic methine protons, also shows a singlet at 5.50 ppm in this case, though in other systems, diastereotopic protons in chiral molecules can exhibit more complex splitting patterns. rsc.org

¹³C NMR: The carbon chemical shifts, particularly of the carbonyl and methine carbons, will also be sensitive to the stereochemistry. For meso-1,2-dibromo-1,2-diphenylethane, the methine carbon appears at 56.1 ppm. rsc.org

High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be employed to separate the enantiomers of the dl-pair and to assess the enantiomeric excess. For the separation of the diastereomers (meso vs. dl), standard reverse-phase or normal-phase HPLC can be utilized, as their different polarities will lead to different retention times.

Melting Point Analysis: A sharp melting point for the isolated meso-isomer is indicative of high purity. For the racemic mixture, a broader melting range might be observed. A mixed melting point determination of a sample with an authentic standard can also confirm its identity and purity.

Conformational Preferences in Solution and Solid State

The conformational landscape of this compound is dominated by the steric bulk of the benzoyl groups and the electrostatic interactions between the polar C=O and C-Br bonds. The analysis of conformations around the central C-C bond is typically described in terms of staggered (anti and gauche) and eclipsed rotamers. youtube.comyoutube.com

Rotameric Analysis and Energy Barriers

The staggered conformations are significantly lower in energy than the eclipsed conformations due to reduced torsional strain. Among the staggered conformations, the anti and gauche forms are of primary interest.

Anti Conformer: In the anti conformation, the two bromine atoms are positioned at a dihedral angle of 180°. This arrangement minimizes both steric repulsion between the large bromine atoms and unfavorable dipole-dipole interactions between the C-Br bonds. However, the bulky benzoyl groups will also experience significant steric interactions.

Gauche Conformers: In the gauche conformations, the bromine atoms are at a dihedral angle of approximately 60°. While this introduces some steric strain and dipole-dipole repulsion between the bromine atoms, it may be compensated by other interactions. youtube.com

For 1,2-dibromoethane (B42909), the anti conformer is more stable than the gauche conformer. youtube.com However, the presence of the very large benzoyl groups in this compound is expected to dramatically increase the steric hindrance in all conformations. The rotational energy barrier between the conformers is consequently expected to be significantly higher than in simpler 1,2-dihaloethanes. The bulky nature of the benzoyl groups will likely restrict free rotation even at elevated temperatures, potentially leading to the isolation of specific conformers at room temperature.

Table 2: Qualitative Energy Comparison of Staggered Conformers

ConformerDihedral Angle (Br-C-C-Br)Key InteractionsExpected Relative Energy
Anti~180°Minimized Br-Br repulsion, significant benzoyl-benzoyl steric clashLikely a local minimum
Gauche~60°Br-Br steric and dipole repulsion, potential for other stabilizing/destabilizing interactions involving benzoyl groupsLikely a local minimum, energy relative to anti is uncertain without calculation

Influence of Substituents on Conformation

The benzoyl groups are the most influential substituents in determining the conformational preferences of this compound. Their large size leads to significant steric repulsion, which will be a primary factor in dictating the most stable rotamers.

The interplay of steric hindrance from the bulky benzoyl groups and the electrostatic interactions of the carbonyl and bromo substituents will ultimately determine the fine balance of conformational energies and the preferred three-dimensional structure of this compound in both solution and the solid state.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the detailed structural investigation of 1,2-Dibenzoyl-1,2-dibromoethane, providing profound insights into its atomic connectivity, chemical environment, and stereochemistry.

Proton NMR is particularly powerful for distinguishing between the two diastereomers of this compound: the meso form and the dl (racemic) pair.

The ¹H NMR spectrum of the meso isomer is characterized by its simplicity, which arises from the molecule's C_s symmetry. Due to a plane of symmetry passing through the C2-C3 bond, the two methine protons (H-2 and H-3) are chemically and magnetically equivalent. Consequently, they appear as a single sharp singlet in the spectrum. Experimental data for the meso isomer in deuterated chloroform (B151607) (CDCl₃) shows this singlet at approximately 5.99 ppm. oup.com The protons of the two phenyl groups also exhibit symmetry. The ortho protons (H-2', H-6', H-2'', H-6'') appear as a multiplet in the downfield region of 8.0-8.25 ppm, while the meta and para protons (H-3', H-4', H-5', H-3'', H-4'', H-5'') are observed as a multiplet between 7.2 and 7.8 ppm. oup.com

In contrast, the dl-diastereomer lacks this plane of symmetry, rendering the two methine protons chemically non-equivalent. These protons would therefore be expected to couple with each other, theoretically producing a more complex signal, such as an AB quartet or two distinct doublets. This clear difference in the multiplicity of the methine proton signals serves as a definitive diagnostic tool for differentiating the meso and dl isomers.

Table 1: Experimental ¹H NMR Chemical Shifts (δ) for meso-1,2-Dibenzoyl-1,2-dibromoethane in CDCl₃. oup.com
Proton TypeChemical Shift (ppm)MultiplicityIntegration
Methine (CH-Br)5.99Singlet (s)2H
Aromatic (meta, para)7.2 - 7.8Multiplet (m)6H
Aromatic (ortho)8.0 - 8.25Multiplet (m)4H

While detailed experimental data for the ¹³C NMR spectrum is not widely published, the expected signals can be predicted based on the molecule's structure. This technique is crucial for confirming the carbon framework. For the symmetrical meso isomer, one would anticipate a reduced number of signals compared to the less symmetric dl form.

Key expected signals for the meso isomer include:

Carbonyl Carbon (C=O): A signal in the highly deshielded region, typically around 190-200 ppm, characteristic of a ketone.

Methine Carbon (C-Br): A signal for the carbon atom bonded to bromine, expected in the range of 50-60 ppm.

Aromatic Carbons: Four distinct signals for the phenyl groups due to symmetry: one for the ipso-carbon (attached to the carbonyl), two for the ortho- and meta-carbons, and one for the para-carbon, typically appearing between 128-140 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for meso-1,2-Dibenzoyl-1,2-dibromoethane.
Carbon TypePredicted Chemical Shift Range (ppm)
Carbonyl (C=O)190 - 200
Methine (C-Br)50 - 60
Aromatic (C-ipso)135 - 140
Aromatic (C-ortho, C-meta, C-para)128 - 134

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to map proton-proton coupling relationships. For the meso isomer, no cross-peak would be observed for the methine proton at 5.99 ppm, confirming it is a singlet with no coupling partners. In the dl isomer, a cross-peak between the two non-equivalent methine protons would be expected.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively link the methine proton signal (e.g., ~5.99 ppm) to its corresponding carbon signal (~50-60 ppm) and the aromatic proton signals to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. It is particularly crucial for identifying quaternary carbons, such as the carbonyl carbon. An HMBC spectrum would show a correlation between the methine proton (H2) and the carbonyl carbon (C1), as well as with the ipso-carbon of the phenyl ring, thus confirming the core structure of the molecule.

The central C2-C3 bond in this compound is a site of potential rotational isomerism. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at variable temperatures, could provide valuable information on the energy barriers associated with rotation around this bond. By tracking changes in chemical shifts, signal multiplicity, and line broadening as a function of temperature, it is possible to calculate the thermodynamic parameters for conformational exchange. Such studies could reveal the relative stabilities of different staggered conformations (e.g., anti vs. gauche arrangements of the benzoyl groups) and how these differ between the meso and dl diastereomers.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, offering a characteristic fingerprint and direct evidence of the functional groups present.

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups within this compound. The most prominent and diagnostic absorption band is that of the carbonyl (C=O) group. Experimental data shows a strong absorption peak at 1710 cm⁻¹ , which is characteristic of an α-haloketone. oup.com The presence of the electronegative bromine atom on the adjacent carbon atom typically shifts the carbonyl stretching frequency to a higher wavenumber compared to a simple dialkyl ketone.

Other significant absorptions include C-H stretching vibrations from the aromatic rings (typically >3000 cm⁻¹) and the methine groups (~2900-3000 cm⁻¹), as well as C=C stretching vibrations from the aromatic rings in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration is expected at lower wavenumbers, typically in the fingerprint region below 700 cm⁻¹.

Table 3: Characteristic FT-IR Absorption Frequencies for this compound. oup.com
Vibrational ModeWavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch>3000Medium
Carbonyl (C=O) Stretch1710Strong
Aromatic C=C Stretch1450 - 1600Medium-Strong
C-Br Stretch<700Medium-Strong

Raman Spectroscopy for Molecular Vibrations and Symmetry Analysis

Key expected Raman bands would include:

C=O Stretching: The carbonyl groups of the benzoyl fragments will exhibit strong and characteristic stretching vibrations, typically in the range of 1650-1680 cm⁻¹. The exact position of this band can be influenced by the electronic effects of the phenyl rings and the neighboring bromine atoms.

Aromatic C-C Stretching: The phenyl rings will give rise to a series of bands in the 1400-1600 cm⁻¹ region, corresponding to the stretching vibrations of the carbon-carbon bonds within the aromatic system.

C-Br Stretching: The carbon-bromine bonds are expected to produce signals in the lower frequency region of the spectrum, typically between 500 and 700 cm⁻¹. The presence of two C-Br bonds may lead to symmetric and asymmetric stretching modes.

C-H Stretching: Aromatic C-H stretching vibrations are anticipated around 3000-3100 cm⁻¹, while any aliphatic C-H stretches from the ethane (B1197151) backbone would appear slightly lower, in the 2850-3000 cm⁻¹ range.

Symmetry analysis of the different possible stereoisomers (meso and d,l pairs) of this compound would predict distinct Raman and infrared activities for their vibrational modes. For instance, a centrosymmetric meso-isomer would exhibit mutual exclusion between Raman and IR active modes for vibrations involving the core of the molecule.

A comparative analysis with related compounds for which Raman data is available, such as (1,2-dibromoethyl)benzene (B150757) and 1,2-dibromoethane (B42909), can provide further insight. The spectrum of (1,2-dibromoethyl)benzene would offer a reference for the vibrations of the phenyl and dibromoethyl moieties, while the spectrum of 1,2-dibromoethane provides a baseline for the vibrations of the halogenated ethane core.

Table 1: Predicted Prominent Raman Shifts for this compound

Functional GroupVibrational ModePredicted Raman Shift (cm⁻¹)
BenzoylC=O Stretch1650 - 1680
PhenylAromatic C-C Stretch1400 - 1600
DibromoethaneC-Br Stretch500 - 700
PhenylAromatic C-H Stretch3000 - 3100
EthaneAliphatic C-H Stretch2850 - 3000

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

While specific high-resolution mass spectrometry (HRMS) data for this compound is not publicly documented, its exact mass can be calculated based on its molecular formula, C₁₆H₁₂Br₂O₂. The presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, will result in a characteristic isotopic pattern for the molecular ion peak.

The theoretical exact masses for the most abundant isotopic combinations of the molecular ion [M]⁺ are:

[C₁₆H₁₂⁷⁹Br₂O₂]⁺

[C₁₆H₁₂⁷⁹Br⁸¹BrO₂]⁺

[C₁₆H₁₂⁸¹Br₂O₂]⁺

HRMS would be able to distinguish these isotopic peaks and provide a highly accurate mass measurement, confirming the elemental composition of the molecule.

Fragmentation Pathway Analysis for Structural Confirmation

The fragmentation of this compound in a mass spectrometer would likely proceed through several key pathways, providing valuable structural information. Based on the fragmentation of similar compounds, the following cleavages can be anticipated:

Alpha-Cleavage: Cleavage of the C-C bond between the carbonyl group and the dibromoethane backbone is a probable fragmentation pathway. This would lead to the formation of a benzoyl cation (C₆H₅CO⁺, m/z = 105) and a corresponding radical species. The benzoyl cation is a common and stable fragment in the mass spectra of benzoyl-containing compounds.

Cleavage of C-Br Bonds: The loss of one or both bromine atoms is another expected fragmentation route. The loss of a bromine radical would result in an [M-Br]⁺ ion. Subsequent loss of the second bromine could also occur.

Cleavage of the Ethane Backbone: Scission of the central C-C bond of the ethane moiety could also take place, leading to various smaller fragments.

The analysis of the fragmentation pattern of 1,2-dibromoethane reveals characteristic isotopic clusters for fragments containing one or two bromine atoms, which would also be expected for bromine-containing fragments of this compound. docbrown.info

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

Fragment IonProposed StructureNominal m/z
[C₆H₅CO]⁺Benzoyl cation105
[M-Br]⁺Molecular ion minus one bromine atomVaries with Br isotope
[M-2Br]⁺Molecular ion minus two bromine atomsVaries with Br isotopes

X-ray Crystallography

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state, including its stereochemistry and the arrangement of molecules in the crystal lattice.

Single-Crystal X-ray Diffraction for Absolute and Relative Stereochemistry Determination

Although a specific crystal structure for this compound has not been found in the searched literature, the principles of single-crystal X-ray diffraction would be instrumental in elucidating its stereochemistry. The molecule exists as stereoisomers (meso and enantiomeric d,l pairs) due to the two chiral centers at the bromine-substituted carbon atoms.

A single-crystal X-ray diffraction study would unambiguously determine:

The relative stereochemistry of the two chiral centers, distinguishing between the meso and the racemic (d,l) forms.

In the case of a non-centrosymmetric space group, the absolute stereochemistry could be determined, differentiating between the d and l enantiomers.

This technique provides precise bond lengths, bond angles, and torsion angles, offering a complete and accurate representation of the molecule's conformation in the crystalline state.

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal is governed by a variety of intermolecular interactions. While no specific crystal packing information for this compound is available, we can infer potential interactions based on its functional groups.

Potential intermolecular interactions that would influence the crystal packing include:

Halogen Bonding: The bromine atoms can act as halogen bond donors, interacting with electronegative atoms such as the oxygen of the carbonyl groups on neighboring molecules.

Hydrogen Bonding: Weak C-H···O hydrogen bonds may form between the aromatic or aliphatic C-H groups and the carbonyl oxygen atoms.

π-π Stacking: The phenyl rings can engage in π-π stacking interactions, contributing to the stability of the crystal lattice.

Dipole-Dipole Interactions: The polar carbonyl groups will lead to dipole-dipole interactions between adjacent molecules.

Solid-State Conformation and Dihedral Angle Measurements

Insights from Analogous Structures

To elucidate the probable conformation, we turn to high-resolution crystallographic studies of two key analogues.

The first, trans-1,2-dibenzoylethylene (B146848) , serves as the unsaturated backbone of the target molecule. X-ray diffraction studies have revealed that in its crystalline form, the molecule is centrosymmetric. A noteworthy feature is the cisoid conformation adopted by the O=C-C=C fragment. This arrangement, where the carbonyl groups are on the same side of the C=C double bond, is a critical insight. The planarity of various segments of the molecule and the twist between them are defined by specific dihedral angles. For instance, the benzene (B151609) rings are twisted out of the plane of the central ethylenic system, a common feature to alleviate steric strain.

The second, and perhaps more informative analogue, is meso-stilbene dibromide (meso-1,2-dibromo-1,2-diphenylethane). In this molecule, the benzoyl groups of our target compound are replaced by phenyl groups. The term 'meso' indicates that the two chiral centers have opposite configurations (R,S), leading to an achiral molecule with a plane of symmetry. In the solid state, meso-stilbene dibromide adopts a distinct anti-periplanar conformation . This means that the two bulky bromine atoms and the two phenyl groups on adjacent carbon atoms are positioned as far apart as possible, with a Br-C-C-Br and Ph-C-C-Ph dihedral angle approaching 180°. This anti conformation is the most stable arrangement as it minimizes the significant steric repulsion and unfavorable dipole-dipole interactions between the large substituents.

Predicted Conformation and Dihedral Angles

Based on the detailed analysis of these analogues, the solid-state conformation of meso-1,2-dibenzoyl-1,2-dibromoethane is predicted to be dominated by the steric and electronic demands of its substituents. It is highly probable that the molecule adopts an anti-periplanar conformation for the two bromine atoms and the two benzoyl groups along the central C-C bond. This arrangement would minimize the considerable steric hindrance between these bulky groups.

The dihedral angles are central to a precise description of this conformation. While direct experimental values for this compound are not available, we can predict the key dihedral angles based on its analogues.

Dihedral AnglePredicted Value (°)Rationale
Br-C-C-Br~180Minimizes steric and dipolar repulsion between the large bromine atoms, as seen in meso-stilbene dibromide.
Benzoyl-C-C-Benzoyl~180Minimizes steric hindrance between the bulky benzoyl groups, analogous to the phenyl groups in meso-stilbene dibromide.
O=C-C-BrVariableThe orientation of the carbonyl group relative to the bromine atom will be influenced by a balance of steric and electronic factors.
Phenyl-C(O)-C-CVariableRotation around the C(O)-C(aromatic) bond is expected, leading to a non-coplanar arrangement of the phenyl ring with the ethanic backbone to reduce steric clashes.

It is important to note that while the anti-periplanar arrangement of the major substituents is highly likely, the precise dihedral angles involving the carbonyl groups and the rotation of the phenyl rings may exhibit some variation. These would be influenced by the specific crystal packing forces and intermolecular interactions, such as C-H···O or C-H···Br hydrogen bonds and π-π stacking interactions between the phenyl rings of adjacent molecules.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the fundamental characteristics of 1,2-Dibenzoyl-1,2-dibromoethane. These calculations provide a detailed picture of its electronic structure and how this influences its physical and chemical properties.

Optimization of Molecular Geometries and Electronic Structure

DFT methods are employed to determine the most stable three-dimensional arrangement of atoms in the this compound molecule, known as its optimized molecular geometry. These calculations also provide a detailed description of the electron distribution within the molecule.

Theoretical studies on similar molecules, such as 1,2-diphenylethane-1,2-dione (benzil), using the B3LYP/6-311++G(d,p) basis set, have been performed to optimize molecular structures and determine structural parameters. researchgate.net For instance, in a study on benzil, the calculated lattice parameters were found to be a=8.4095 Å, b=8.4095 Å, and c=13.6695 Å, with α=90°, β=90°, and γ=120°. researchgate.net Such calculations for this compound would provide precise bond lengths, bond angles, and dihedral angles.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies, UV-Vis absorption)

Computational methods can predict various spectroscopic parameters, which are invaluable for interpreting experimental spectra.

NMR Chemical Shifts: For the related molecule 1,2-dibromoethane (B42909), the four hydrogen atoms are chemically equivalent due to the molecule's symmetry, resulting in a single predicted 1H NMR chemical shift at approximately 3.65 ppm. docbrown.info Theoretical calculations for this compound would likely show more complex spectra due to the presence of the benzoyl groups, and these predictions would be crucial for assigning experimental signals.

IR Frequencies: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. For 1,2-dibromoethane, characteristic IR absorption bands include C-H stretching vibrations (2975-2845 cm⁻¹), C-H deformation vibrations (1470-1370 cm⁻¹), and C-Br stretching vibrations (780-580 cm⁻¹). docbrown.info Theoretical calculations can predict these vibrational frequencies with a reasonable degree of accuracy, aiding in the assignment of experimental IR spectra. scirp.org

UV-Vis Absorption: Predictions of UV-Vis absorption spectra provide information about the electronic transitions within the molecule. For a related compound, benzil, the calculated HOMO-LUMO energy gap was found to be 2.919 eV, which helps in understanding its electronic properties and reactivity. researchgate.net Similar calculations for this compound would elucidate its electronic absorption characteristics.

Calculation of Vibrational Frequencies and Intensities

A detailed analysis of the vibrational modes of a molecule can be achieved through computational calculations. These calculations provide not only the frequencies of the vibrations but also their intensities, which correspond to the strength of the absorption in the IR spectrum.

For the simpler molecule 1,2-dibromoethane, vibrational frequencies for both the trans and gauche conformers have been calculated and tabulated. nist.gov These calculations help in assigning the experimentally observed vibrational bands to specific molecular motions. scilit.com For this compound, such calculations would be more complex but would provide a comprehensive understanding of its vibrational spectrum.

Conformational Landscape Exploration and Energy Minima Identification

Molecules with rotatable single bonds, like this compound, can exist in different spatial arrangements called conformations. Computational methods are used to explore this conformational landscape and identify the most stable conformations, which correspond to energy minima.

For the parent molecule, 1,2-dibromoethane, conformational analysis reveals the existence of staggered and eclipsed conformations. youtube.com The anti-conformation, where the two bromine atoms are 180 degrees apart, is the most stable due to minimized steric repulsion. brainly.comyoutube.com The gauche conformation, with a 60-degree dihedral angle between the bromine atoms, is a local energy minimum but is less stable than the anti form. youtube.comyoutube.com The eclipsed conformations, where the atoms on the two carbon atoms are aligned, represent energy maxima. youtube.com

The relative energies of these conformations determine their population at equilibrium. For 1,2-dibromoethane, the anti conformer is favored over the gauche conformer. youtube.com A similar but more complex conformational analysis for this compound would be essential to understand its preferred shapes and how they influence its properties.

Transition State Modeling and Reaction Pathway Prediction for Reactions Involving this compound

Computational chemistry is a powerful tool for studying chemical reactions. By modeling the transition states—the highest energy point along a reaction coordinate—and mapping out the entire reaction pathway, chemists can gain a deep understanding of reaction mechanisms.

For reactions involving the cleavage of bonds, such as the thermal decomposition of 1,2-dioxetane, theoretical studies have been used to elucidate the reaction mechanism, including the formation of biradical intermediates. researchgate.net Similarly, the photochemistry of 1,2-dibromoethane, which involves the formation of bromine atoms, has been investigated using computational methods. rsc.org

For this compound, transition state modeling could be used to predict the pathways of its reactions, such as dehalogenation or substitution reactions. This would involve calculating the energy barriers for different possible mechanisms, allowing for the prediction of the most likely reaction products.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations typically focus on isolated molecules in the gas phase, molecular dynamics (MD) simulations provide a way to study the behavior of molecules in a more realistic environment, such as in a solvent. nih.govmdpi.com MD simulations model the movement of atoms and molecules over time, providing insights into dynamic processes and the influence of the surrounding medium. ajchem-a.com

For instance, MD simulations have been used to study the behavior of liquid 1,2-dichloroethane (B1671644) under the influence of an external electric field, revealing changes in the population of different conformers. nih.gov In the context of drug design, MD simulations are used to understand the interactions between a ligand and its protein target. mdpi.comnih.gov

For this compound, MD simulations could be employed to study its conformational dynamics in different solvents, to understand how the solvent affects the equilibrium between different conformers, and to simulate its interactions with other molecules or surfaces.

Intermolecular Interactions and Crystal Lattice Energy Calculations

A thorough review of available scientific literature reveals a notable absence of specific experimental or computational studies focused on the intermolecular interactions and crystal lattice energy of this compound. While the compound is known and cataloged in chemical databases, detailed analysis of its solid-state properties, such as its crystal packing and the energetic contributions to its lattice stability, has not been published.

In the absence of direct research on this compound, we can infer the types of intermolecular forces that are likely to govern its crystal structure based on the functional groups present in the molecule. The structure comprises two benzoyl groups and two bromine atoms attached to an ethane (B1197151) backbone. Consequently, a combination of several non-covalent interactions is expected to dictate the molecular arrangement in the solid state. These include:

Dipole-Dipole Interactions: The carbonyl groups (C=O) in the benzoyl fragments are highly polar, creating significant dipole moments. These will lead to dipole-dipole interactions, which will play a role in the orientation of molecules within the crystal lattice.

Halogen Bonding: The bromine atoms in the molecule can act as halogen bond donors. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species and interacts with a nucleophilic site. In the case of this compound, a bromine atom on one molecule could interact with an oxygen atom of a carbonyl group on a neighboring molecule (a C–Br···O interaction). It is also possible for C–Br···Br–C interactions to occur, which have been observed in other brominated organic compounds. mdpi.com These interactions are directional and can be a significant factor in crystal engineering. mdpi.com

π-π Stacking: The presence of two phenyl rings introduces the possibility of π-π stacking interactions between adjacent molecules. These interactions, arising from the overlap of p-orbitals, are a common feature in the crystal structures of aromatic compounds.

To provide a quantitative perspective on the types of interaction energies that might be expected in a related system, we can examine computational studies on other halogenated organic molecules. For instance, a theoretical study on the intermolecular interactions in the crystal structure of 3-(4-bromophenyl)-5-(4-peroxobutyl)-1,2,4-triazole revealed the presence of Br···Br contacts. mdpi.com Quantum chemical calculations were used to estimate the energy of these interactions.

Below is a representative data table from a computational study on a model dimer of a brominated compound, illustrating the type of data that would be obtained from a similar analysis of this compound. It is crucial to note that the following data is for 3-(4-bromophenyl)-5-(4-peroxobutyl)-1,2,4-triazole and not this compound, but it serves to illustrate the magnitude of such non-covalent interactions. mdpi.com

Interaction TypeInteratomic Distance (Å)Estimated Interaction Energy (kcal/mol)
Br···Br3.4142.2–2.5
Data derived from a study on 3-(4-bromophenyl)-5-(4-peroxobutyl)-1,2,4-triazole. mdpi.com

The calculation of the total crystal lattice energy would involve summing all of these pairwise intermolecular interaction energies over the entire crystal lattice. This is typically performed using computational methods such as those based on Density Functional Theory (DFT) with periodic boundary conditions or through fragment-based approaches. Such calculations provide the lattice energy, which is the energy released when one mole of the compound is formed from its constituent gaseous ions or molecules. This value is a key indicator of the thermodynamic stability of the crystal structure.

Given the complexity arising from the conformational flexibility of the ethane backbone and the various possible intermolecular interaction motifs, a definitive understanding of the crystal structure and energetics of this compound awaits dedicated crystallographic and computational investigation.

Reactivity Profiles and Transformative Applications in Organic Synthesis

Elimination Reactions for Olefin Formation

Elimination reactions of vicinal dibromides, such as 1,2-dibenzoyl-1,2-dibromoethane, are a cornerstone for the synthesis of alkenes. The removal of two bromine atoms and the formation of a carbon-carbon double bond can be achieved through dehydrobromination, a process that is highly dependent on the reaction's stereochemistry and conditions.

Stereochemical Outcomes of Dehydrobromination Reactions

The dehydrobromination of this compound and analogous compounds typically proceeds through an E2 (bimolecular elimination) mechanism. A critical requirement for the E2 mechanism is an anti-periplanar arrangement of the hydrogen atom and the bromine leaving group. youtube.comkhanacademy.orglibretexts.org This specific spatial relationship dictates the stereochemistry of the resulting olefin product. libretexts.orglibretexts.org

For instance, in a meso diastereomer of a 1,2-dibromo compound, where the two chiral centers have opposite configurations, the anti-periplanar conformation leads exclusively to the (E)-alkene. Conversely, the (d,l)-racemic diastereomers yield the (Z)-alkene under the same E2 conditions. This stereospecificity is a direct consequence of the transition state geometry, where the orbitals of the C-H and C-Br bonds must align for the pi bond to form concurrently with the departure of the leaving group. youtube.commsu.edu The reaction involving meso-1,2-dibromo-1,2-diphenylethane, a close analog, when treated with a base like potassium hydroxide (B78521), forms only the E-steroisomer of the resulting bromo-alkene. msu.edu

Table 1: Stereochemical Outcome of E2 Dehydrobromination

Starting Material DiastereomerRequired ConformationResulting Alkene Stereoisomer
mesoAnti-periplanar H and Br(E)-alkene
d,l (racemic)Anti-periplanar H and Br(Z)-alkene

Influence of Base and Solvent on Elimination Pathways

The choice of base and solvent significantly influences the rate and pathway of elimination reactions. For E2 reactions, strong, non-nucleophilic bases are generally preferred to minimize competing substitution reactions. The concentration of both the substrate and the base affects the reaction rate, as it is a bimolecular process. msu.edu

Bases such as potassium hydroxide (KOH) and potassium ethoxide (KOC2H5) are commonly employed to effect dehydrobromination. libretexts.orglibretexts.orgmsu.edu The strength of the base can determine the reaction's success; weaker bases may not be sufficient to abstract the proton effectively.

The solvent plays a crucial role in stabilizing the transition state. Polar aprotic solvents, such as dimethylformamide (DMF), are often effective for E2 reactions. For example, the elimination reaction of dibromoindane was found to proceed smoothly in DMF, whereas the reaction was incomplete in a less polar solvent like tetrahydrofuran (B95107) (THF), highlighting the solvent's importance in facilitating the reaction. nih.gov

Table 2: Influence of Reaction Conditions on E2 Elimination

FactorInfluence on E2 PathwayExamples
Base StrengthStrong bases favor the E2 mechanism by promoting proton abstraction.Potassium Hydroxide (KOH), Potassium Ethoxide (KOC2H5)
Solvent PolarityPolar aprotic solvents can accelerate the reaction by solvating the cation of the base without solvating the base anion itself, increasing its effective basicity.Dimethylformamide (DMF), Tetrahydrofuran (THF)

Nucleophilic Substitution Reactions

The carbon-bromine bonds in this compound are susceptible to attack by nucleophiles, leading to substitution products. The stereochemical outcome of these reactions depends on whether the mechanism is SN1 or SN2.

Stereoinversion vs. Retention in SN2/SN1 Reactions

Nucleophilic substitution reactions can proceed through two primary mechanisms: SN1 (unimolecular) and SN2 (bimolecular). utexas.eduinflibnet.ac.in The SN2 mechanism involves a backside attack by the nucleophile on the carbon atom bearing the leaving group. This process occurs in a single, concerted step, leading to a complete inversion of the stereochemical configuration at the reaction center. utexas.edulibretexts.org

In contrast, the SN1 mechanism proceeds through a two-step process involving the formation of a planar carbocation intermediate. inflibnet.ac.in Because the nucleophile can attack this flat intermediate from either face with equal probability, SN1 reactions typically result in a racemic mixture of products, meaning both inversion and retention of configuration occur. inflibnet.ac.in For secondary halides like this compound, the reaction can be directed towards either SN1 or SN2 pathways by controlling the reaction conditions, such as the choice of nucleophile and solvent.

Selective Functionalization at Brominated Centers

Selective functionalization of the two brominated carbons in this compound presents a synthetic challenge and an opportunity. Achieving selective mono-substitution requires careful control over reaction stoichiometry and conditions to prevent di-substitution. By using one equivalent of a nucleophile, a statistical mixture of mono-substituted product, di-substituted product, and unreacted starting material is expected.

The principles of site-selective functionalization often rely on steric or electronic differences within the molecule. nih.gov While the two brominated carbons in this compound are chemically equivalent, the initial reaction at one site can influence the reactivity of the second. For instance, the dehydrobromination to form a vinyl bromide is a selective mono-functionalization. More advanced strategies might involve catalysts that can differentiate between the two sites, perhaps after an initial symmetry-breaking reaction. Research on the selective functionalization of 1,2-bis(boronic esters) has shown that steric effects can be used to selectively activate the less hindered site for cross-coupling reactions. nih.govbris.ac.uk While not directly applicable, these studies provide a conceptual framework for achieving selectivity in di-functional molecules.

Reductive Debromination for Alkane/Alkene Formation

Reductive debromination is a powerful method for converting vicinal dibromides into alkenes or, under different conditions, alkanes. This transformation involves the removal of both bromine atoms.

This reaction is an important synthetic tool, and various reagents have been developed to achieve this transformation. nih.gov A notable method involves the use of o- and m-anisidine, which have been found to be effective debrominating agents for vic-dibromides that contain α-bromocarbonyl or α-bromoaromatic moieties, yielding alkenes in high yields. nih.gov This particular reductive debromination was found to be trans-stereospecific. nih.gov Other traditional and newer reagents for this purpose include zinc metal, sodium in liquid ammonia, magnesium, samarium, indium, and nickel salts. nih.gov The reductive dehalogenation of similar compounds like 1,2-dibromoethane (B42909) can also lead to the formation of ethene. nih.gov The choice of reducing agent can influence the reaction's outcome and selectivity.

Table 3: Reagents for Reductive Debromination of vic-Dibromides

Reducing AgentTypical ProductReference
o-Anisidine / m-Anisidinetrans-Alkene nih.gov
Zinc (Zn)Alkene nih.gov
Sodium (Na) in liquid ammoniaAlkene nih.gov
Magnesium (Mg)Alkene nih.gov
Samarium (Sm)Alkene nih.gov
Indium (In)Alkene nih.gov
Nickel (Ni) saltsAlkene nih.gov
Enzymatic (in cultures)Ethene (from 1,2-dibromoethane) nih.gov

Utilization as a Synthetic Building Block

This compound is a versatile reagent in organic synthesis, primarily owing to its dual functionality. The presence of two electrophilic carbonyl carbons and two carbons bearing good leaving groups (bromide ions) in a vicinal arrangement makes it a valuable precursor for constructing various molecular architectures. Its reactivity allows it to participate in a range of transformations, leading to the formation of complex heterocyclic systems and other valuable organic compounds.

The synthesis of polysubstituted furans is a significant area of research due to the prevalence of the furan (B31954) motif in natural products, pharmaceuticals, and functional organic materials. nih.gov this compound, as a 1,4-dicarbonyl compound derivative, is an excellent starting material for furan synthesis. The general strategy involves a cyclization reaction, often preceded by a reduction or condensation step.

One of the classic methods involves the reaction of this compound with reducing agents. For example, treatment with sodium iodide can induce a debromination followed by cyclization to yield 2,5-diphenylfuran. A more direct approach involves the reaction with a base, which can promote an intramolecular condensation to form the furan ring.

Modern synthetic methods continue to expand the utility of related 1,4-dicarbonyl precursors for creating tetrasubstituted furans, which are of particular interest. acs.orgorganic-chemistry.orgnih.gov While direct examples using this compound in all modern catalytic cycles are not extensively documented, the underlying principle of cyclizing a 1,4-dicarbonyl system is central. For instance, methods involving intramolecular Wittig reactions, Pummerer-type rearrangements, and metal-free base-catalyzed reactions of related precursors highlight the importance of this structural motif for accessing highly functionalized furans. nih.govorganic-chemistry.orgacs.org

The table below summarizes a representative transformation, illustrating the fundamental reactivity of a related precursor, trans-1,2-dibenzoylethylene (B146848), which is directly used to synthesize this compound. chemicalbook.com This highlights the close synthetic relationship and the role of the dibromo compound as a more activated intermediate for subsequent transformations.

ReactantReagents/ConditionsProductYield (%)Reference
trans-1,2-DibenzoylethyleneBromine in Acetic Acid, 1 h, Ambient TemperatureThis compound100 chemicalbook.com

Beyond furans, the reactivity profile of 1,2-dibromoethane, a simpler analog, shows its utility in preparing other heterocycles like diazocine rings, suggesting that the more complex this compound could be a precursor for a wider range of N-containing heterocycles through reactions with primary amines, which are known to form N,N'-disubstituted ethylenediamines and piperazines. chemicalbook.comresearchgate.net

The bifunctional nature of this compound, possessing two reactive sites, theoretically allows it to act as a monomeric unit in polymerization or macrocyclization reactions. By reacting with a complementary bifunctional nucleophile, it could potentially form linear polymers or cyclic macrostructures.

While specific research detailing the use of this compound in macrocycle or polymer synthesis is not widely documented, the principles are well-established with analogous compounds. For example, the synthesis of fully conjugated macrocycles is often achieved through coupling reactions of di-functionalized monomers. doi.orgnih.gov Similarly, simpler dihaloalkanes like 1,2-dibromoethane are employed in the synthesis of [2.2]metacyclophanes through oxidative C-C bond formation. researchgate.net This suggests a potential, albeit underexplored, application for this compound in constructing complex, larger-ring systems or polymers through condensation with appropriate bis-nucleophiles (e.g., diamines, dithiols).

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single synthetic operation to form a complex product, incorporating most or all of the atoms of the starting materials. The electrophilic nature of the carbonyl carbons and the carbons attached to bromine makes this compound a potential candidate for MCRs.

Although specific MCRs involving this compound as a key reactant are not prominently featured in the literature, the development of MCRs for constructing complex skeletons like bis-spirocyclohexanes often involves reactants with similar functionalities. nih.gov For example, MCRs are used to build furan and pyrrole (B145914) heterocycles, demonstrating the power of these one-pot procedures. ntu.edu.tw The ability of 1,2-dibromoethane to participate in reactions with primary amines to yield various products, including polyamines, hints at the potential for its dibenzoyl derivative to engage in complex, one-pot cascade reactions. researchgate.netresearchgate.net Given its structure, it could conceivably act as a dielectrophilic component, reacting with multiple nucleophilic species in a sequential or concerted manner to rapidly build molecular complexity.

Future Research Directions and Unexplored Avenues

Development of Green Chemistry Approaches for Synthesis

The traditional synthesis of vicinal dibromides often involves molecular bromine (Br₂), a reagent that is both toxic and corrosive, presenting significant handling risks. wordpress.comnih.gov Green chemistry principles advocate for the reduction or elimination of such hazardous substances. wordpress.com Future research will likely focus on developing and optimizing more environmentally benign methods for the synthesis of 1,2-Dibenzoyl-1,2-dibromoethane.

One established alternative is the use of N-bromosuccinimide (NBS), a solid brominating agent that is easier and safer to handle than liquid bromine. wordpress.comwku.edu However, NBS suffers from poor atom economy and generates by-products like succinimide (B58015) and strong hydrobromic acid, which presents its own challenges. wordpress.com

More promising green alternatives that warrant further investigation include:

In Situ Generation of Bromine: A method described as "green bromination" utilizes the reaction between hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) to generate bromine in situ. gordon.edu This approach has been successfully applied to the synthesis of the structurally similar compound 1,2-dibromo-1,2-diphenylethane (B1143902) from (E)-stilbene. gordon.edu

Solid Bromine Carriers: Reagents like Tetrabutylammonium Tribromide (TBATB) offer a safer, solid alternative for the bromination of chalcones, the precursors to this compound. researchgate.net

Bromide/Bromate (B103136) Reagents: An eco-friendly system using a 2:1 mixture of bromide and bromate can be acidified in situ to produce hypobromous acid (HOBr) as the active brominating species. rsc.org This method boasts high bromine atom efficiency and avoids the direct use of liquid bromine. rsc.org

Alternative Solvents and Catalysts: The use of ionic liquids as recyclable "green" solvents for halogenation reactions is a developing area. organic-chemistry.org Additionally, employing solid catalysts like zeolites could replace corrosive Lewis acids that are often used in electrophilic aromatic substitutions, thereby reducing acidic waste streams. rsc.org

ApproachReagentsAdvantagesReference
Safer Brominating AgentN-bromosuccinimide (NBS)Solid, easier to handle than Br₂ wordpress.com
Solid Bromine CarrierTetrabutylammonium Tribromide (TBATB)Safer alternative for brominating chalcones researchgate.net
In Situ Bromine GenerationHBr + H₂O₂Avoids direct handling of liquid Br₂ gordon.edu
In Situ Hypobromous Acid GenerationBromide/Bromate MixtureHigh atom efficiency, avoids liquid Br₂ rsc.org
Green SolventsIonic LiquidsRecyclable, replaces chlorinated solvents organic-chemistry.org

Application of Advanced Analytical Techniques for In Situ Monitoring of Reactions

To optimize reaction conditions and better understand the kinetics of the formation of this compound, advanced analytical techniques for in-situ, real-time monitoring are essential. While traditional methods like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are invaluable for final product characterization, their application for real-time monitoring can be complex. researchgate.netmdpi.comnih.gov

Future research could fruitfully employ techniques such as:

Proton Transfer Time-of-Flight Mass Spectrometry (PTR-TOF-MS): This highly sensitive technique can monitor volatile organic compounds in real-time. bohrium.com It holds significant promise for tracking the headspace of a reaction mixture to understand the kinetics of bromination and the formation of any volatile by-products. bohrium.com

UV-Vis Spectroscopy: The progress of the bromination can be followed by monitoring the disappearance of the characteristic color of molecular bromine or the change in the electronic absorption of the chalcone (B49325) precursor as it is consumed. ncert.nic.in

Reaction Calorimetry: By measuring the heat flow of the reaction in real-time, calorimetry can provide crucial kinetic and thermodynamic data, helping to identify reaction endpoints and potential safety hazards. rsc.org

High-Throughput Screening of Reactivity and Selectivity

High-throughput screening (HTS) methodologies offer a powerful approach to rapidly optimize the synthesis of this compound. By running many reactions in parallel on a small scale, HTS can efficiently explore a vast parameter space, including different brominating agents, catalysts, solvents, and temperatures.

This approach would be particularly useful for screening libraries of substituted chalcones to investigate how electronic and steric factors influence reactivity and the regioselectivity of bromine addition. wku.edu The development of rapid and automated analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), would be crucial for the successful implementation of HTS to quickly analyze the outcomes of the numerous parallel reactions.

Exploration of Chiral Auxiliaries for Enantioselective Synthesis

The structure of this compound contains two stereocenters, meaning it can exist as different stereoisomers. Asymmetric synthesis, which aims to produce a single, desired enantiomer, is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry. wikipedia.org The use of chiral auxiliaries is a well-established strategy for achieving this. wikipedia.orgsigmaaldrich.comresearchgate.net

A chiral auxiliary is a stereogenic group temporarily attached to the substrate molecule to direct the stereochemical course of a reaction. wikipedia.org For the synthesis of an enantiomerically pure form of this compound, a chiral auxiliary could be appended to the precursor chalcone. This would create a chiral environment around the double bond, favoring the addition of bromine from one face over the other. After the reaction, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com

Promising areas for future research include:

Attachment of known auxiliaries: Investigating the attachment of well-known chiral auxiliaries, such as Evans' oxazolidinones or Oppolzer's sultams, to the chalcone framework. researchgate.netnumberanalytics.com

Host-guest chemistry: Exploring the use of chiral hosts, like cyclodextrins, to create a chiral pocket around the chalcone during the bromination reaction, which has shown promise in related systems.

Auxiliary TypeExamplePrinciple of OperationReference
OxazolidinonesEvans' AuxiliariesCovalently attached to precursor, sterically directs incoming reagent researchgate.netnumberanalytics.com
SultamsOppolzer's SultamsCovalently attached, provides a rigid chiral scaffold numberanalytics.com
Amino AlcoholsPseudoephedrineForms a chiral amide, directs enolate reactions wikipedia.org
Host MoleculesCyclodextrinsForms a chiral inclusion complex with the substrate

Synergistic Experimental and Computational Studies to Elucidate Complex Mechanisms

A powerful strategy for advancing the chemistry of this compound involves the tight integration of experimental work with computational modeling. Density Functional Theory (DFT) has emerged as a robust tool for investigating reaction mechanisms, predicting molecular properties, and guiding experimental design. researchgate.netresearchgate.net

The mechanism for the bromination of an alkene proceeds through a cyclic bromonium ion intermediate, which is then attacked by a bromide ion in an anti-fashion, leading to the vicinal dibromide. masterorganicchemistry.com Synergistic studies could:

Model Transition States: Use DFT to calculate the structures and energies of transition states for the bromination of various substituted chalcones. This can help rationalize and predict the observed stereoselectivity and reactivity.

Predict Reactivity: Correlate calculated properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps, with the experimentally observed reactivity of different chalcone precursors. mdpi.comnih.gov

Validate Mechanisms: Compare experimental data from spectroscopic and kinetic studies with the predictions from computational models to build a comprehensive and validated understanding of the reaction mechanism. This combined approach can accelerate the development of new, more efficient synthetic protocols. researchgate.netmdpi.com

Q & A

Q. What are the recommended synthetic routes for 1,2-Dibenzoyl-1,2-dibromoethane, and how can purity be optimized?

this compound (CAS 22867-05-6) is synthesized via bromination of 1,4-diphenyl-1,4-butanedione. A two-step protocol is typically employed:

  • Step 1 : Bromination of the diketone precursor using elemental bromine (Br₂) in a non-polar solvent (e.g., CCl₄) under controlled temperature (0–5°C) to avoid over-bromination.
  • Step 2 : Purification via recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate eluent) to achieve ≥98% purity .
    Purity optimization requires monitoring by thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) to detect residual solvents or side products.

Q. How can structural characterization of this compound be performed?

  • Nuclear Magnetic Resonance (NMR) : 1^1H NMR (CDCl₃) reveals distinct signals for aromatic protons (δ 7.4–7.8 ppm) and methylene groups (δ 4.2–4.5 ppm). 13^{13}C NMR confirms carbonyl (C=O) carbons at ~190 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) should show molecular ion peaks at m/z 280.117 (C₁₂H₁₀Br₂O₂) with isotopic patterns characteristic of bromine .
  • Infrared (IR) Spectroscopy : Strong absorbance bands at ~1700 cm⁻¹ (C=O stretch) and 550–600 cm⁻¹ (C-Br stretch) .

Q. What in vitro assays are suitable for preliminary toxicity screening of this compound?

  • Ames Test : Assess mutagenicity using Salmonella typhimurium strains (e.g., TA98, TA100) with and without metabolic activation (S9 liver homogenate) .
  • Cytotoxicity Assays : Use MTT or neutral red uptake assays in human hepatocyte (HepG2) or lung epithelial (A549) cell lines to evaluate IC₅₀ values .
  • DNA Binding Studies : Employ 32^{32}P-postlabeling or autoradiography with 14^{14}C-labeled analogs to detect covalent adduct formation .

Advanced Research Questions

Q. How does steric strain influence the reactivity of this compound in substitution reactions?

The compound’s gauche and anti conformers exhibit significant steric hindrance due to bulky benzoyl and bromine groups. Computational modeling (e.g., molecular mechanics with MMFF94 force fields) predicts:

  • Van der Waals Strain : Contributes ~16% to total steric energy differences between conformers.
  • Reactivity : The anti conformer favors nucleophilic substitution (Sₙ2) due to reduced steric hindrance, while the gauche conformer may undergo elimination (E2) under basic conditions .
    Experimental validation via kinetic studies (e.g., monitoring reaction rates with NaSH or NaN₃) is recommended .

Q. What methodologies are effective for analyzing environmental persistence and degradation pathways?

  • Gas Chromatography (GC) : Use electron capture detection (ECD) or tandem MS (GC-MS/MS) to quantify trace levels in soil/water (detection limit: ~0.1 ppb) .
  • Degradation Studies : Investigate hydrolytic pathways (pH-dependent) and photolysis (UV-Vis irradiation) to identify intermediates like dibenzoylethane or brominated byproducts.
  • QSAR Modeling : Apply quantitative structure-activity relationship (QSPR) models to predict half-lives in environmental compartments .

Q. How can computational tools predict thermodynamic properties under non-ambient conditions?

  • Equation of State (EoS) : The DIPPR-based Fluctuation Theory EoS (FT-EoS) predicts density, speed of sound, and compressibility at high pressures (up to 100 MPa) and temperatures (293–313 K) .
  • Thermodynamic Data : Calculate enthalpy changes (ΔH°) for reactions using quantum mechanical methods (e.g., DFT/B3LYP with 6-31G* basis set) and validate with calorimetry .

Q. What mechanisms underlie the compound’s potential transplacental carcinogenicity?

  • Metabolic Activation : Cytochrome P450 (CYP2E1) oxidizes the compound to reactive epoxides or bromoacetates, which form DNA adducts in fetal epithelial tissues (e.g., oral mucosa, forestomach) .
  • Autoradiography : 14^{14}C-labeled this compound shows covalent binding in fetal tissues at concentrations 3× higher than maternal liver, suggesting bioactivation in utero .

Data Contradictions and Resolution

  • Toxicity Data Gaps : While 1,2-Dibromoethane (a structurally simpler analog) is well-studied for carcinogenicity , data for this compound are limited. Researchers should prioritize comparative studies using identical exposure routes (e.g., inhalation vs. oral) .
  • Environmental Detection : Current analytical methods (e.g., GC-ECD) may underestimate bioavailable fractions due to matrix effects. Solid-phase microextraction (SPME) coupled with GC-MS improves accuracy .

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Feasible Synthetic Routes

Reactant of Route 1
1,2-Dibenzoyl-1,2-dibromoethane
Reactant of Route 2
1,2-Dibenzoyl-1,2-dibromoethane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.